1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate
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Overview
Description
The compound “1-Amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate” is a complex organic molecule with multiple functional groups, including amino, methylamino, sulfanyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups. The general synthetic route may include:
Formation of the pent-1-en-3-one backbone: This can be achieved through aldol condensation reactions.
Introduction of amino and methylamino groups: These groups can be introduced via nucleophilic substitution reactions using appropriate amines.
Addition of sulfanyl and pyridinyl groups: These groups can be added through thiol-ene reactions and nucleophilic aromatic substitution, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalyst selection: Using efficient catalysts to increase reaction rates and yields.
Reaction conditions: Optimizing temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and amino groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides and sulfonamides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of N-alkylated and N-acylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for synthesizing more complex molecules.
Catalysis: Its functional groups can act as ligands in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Protein Labeling: Its reactive groups can be used to label proteins for biochemical studies.
Medicine
Drug Development: Potential use as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Materials Science: Application in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The amino and methylamino groups can form hydrogen bonds with active sites, while the sulfanyl and pyridinyl groups can participate in covalent bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-4,5-dimethylaminopent-1-en-3-one
- 1-Amino-4-(methylamino)-5-ethylsulfanylpent-1-en-3-one
- 1-Amino-4-(methylamino)-5-(pyridin-3-yldisulfanyl)pent-1-en-3-one
Uniqueness
The compound’s uniqueness lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications
Properties
CAS No. |
9028-67-5 |
---|---|
Molecular Formula |
C42H74N12O9S4 |
Molecular Weight |
1019.4 g/mol |
IUPAC Name |
1-amino-4,5-bis(methylamino)pent-1-en-3-one;1-amino-4-(methylamino)-5-methylsulfanylpent-1-en-3-one;1-amino-4-(methylamino)-5-(pyridin-2-yldisulfanyl)pent-1-en-3-one;methyl 6-amino-3-(methylamino)-4-oxohex-5-enoate;methyl 2-[5-amino-2-(methylamino)-3-oxopent-4-enyl]sulfanylacetate |
InChI |
InChI=1S/C11H15N3OS2.C9H16N2O3S.C8H14N2O3.C7H15N3O.C7H14N2OS/c1-13-9(10(15)5-6-12)8-16-17-11-4-2-3-7-14-11;1-11-7(8(12)3-4-10)5-15-6-9(13)14-2;1-10-6(5-8(12)13-2)7(11)3-4-9;1-9-5-6(10-2)7(11)3-4-8;1-9-6(5-11-2)7(10)3-4-8/h2-7,9,13H,8,12H2,1H3;3-4,7,11H,5-6,10H2,1-2H3;3-4,6,10H,5,9H2,1-2H3;3-4,6,9-10H,5,8H2,1-2H3;3-4,6,9H,5,8H2,1-2H3 |
InChI Key |
XOUJHUSVMZWJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(=O)C=CN)NC.CNC(CC(=O)OC)C(=O)C=CN.CNC(CSC)C(=O)C=CN.CNC(CSCC(=O)OC)C(=O)C=CN.CNC(CSSC1=CC=CC=N1)C(=O)C=CN |
Origin of Product |
United States |
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